molecular formula C16H16ClF2NO3S B2407750 N-[2-(2-chlorophenyl)-2-methoxyethyl]-1-(3,5-difluorophenyl)methanesulfonamide CAS No. 1795478-33-9

N-[2-(2-chlorophenyl)-2-methoxyethyl]-1-(3,5-difluorophenyl)methanesulfonamide

Cat. No.: B2407750
CAS No.: 1795478-33-9
M. Wt: 375.81
InChI Key: KUWAFSKJCURTKJ-UHFFFAOYSA-N
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Description

N-[2-(2-chlorophenyl)-2-methoxyethyl]-1-(3,5-difluorophenyl)methanesulfonamide is a complex organic compound that has garnered interest in various fields of scientific research

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(2-chlorophenyl)-2-methoxyethyl]-1-(3,5-difluorophenyl)methanesulfonamide typically involves multiple steps, including the formation of intermediate compounds. The process often begins with the preparation of 2-(2-chlorophenyl)-2-methoxyethanol, which is then reacted with 3,5-difluorobenzenesulfonyl chloride under controlled conditions to yield the final product. The reaction conditions usually involve the use of solvents such as dichloromethane and catalysts like triethylamine to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

N-[2-(2-chlorophenyl)-2-methoxyethyl]-1-(3,5-difluorophenyl)methanesulfonamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the chlorophenyl and difluorophenyl groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide in aqueous or alcoholic solutions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines.

Scientific Research Applications

N-[2-(2-chlorophenyl)-2-methoxyethyl]-1-(3,5-difluorophenyl)methanesulfonamide has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and cellular pathways.

    Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and inflammatory conditions.

    Industry: Utilized in the development of advanced materials and specialty chemicals.

Mechanism of Action

The mechanism by which N-[2-(2-chlorophenyl)-2-methoxyethyl]-1-(3,5-difluorophenyl)methanesulfonamide exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or ion channels, leading to modulation of biochemical pathways. The compound’s structure allows it to bind selectively to these targets, influencing their activity and resulting in various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-chlorophenyl)-2-[(3,5-difluorophenyl)amino]acetamide
  • 2-(2-chlorophenyl)-2-methoxyethanol
  • 3,5-difluorobenzenesulfonyl chloride

Uniqueness

N-[2-(2-chlorophenyl)-2-methoxyethyl]-1-(3,5-difluorophenyl)methanesulfonamide stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications.

Properties

IUPAC Name

N-[2-(2-chlorophenyl)-2-methoxyethyl]-1-(3,5-difluorophenyl)methanesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16ClF2NO3S/c1-23-16(14-4-2-3-5-15(14)17)9-20-24(21,22)10-11-6-12(18)8-13(19)7-11/h2-8,16,20H,9-10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KUWAFSKJCURTKJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(CNS(=O)(=O)CC1=CC(=CC(=C1)F)F)C2=CC=CC=C2Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16ClF2NO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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